B1192476 CCX872

CCX872

Numéro de catalogue: B1192476
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Classification and Nomenclature

CCX872 belongs to the class of small molecule drugs designed to selectively antagonize the C-C chemokine receptor type 2 (CCR2). Its systematic IUPAC name is 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride , reflecting its complex heterocyclic structure. The compound is also identified by synonyms such as CCX-872-B and This compound-B , which denote its salt formulations.

Molecular and Structural Properties

Property Value
Molecular Formula C₁₆H₁₄Cl₃NO₂S
Molecular Weight 390.7 g/mol
CAS Registry Number 1234423-98-3
Key Functional Groups Tetrahydroisoquinoline, sulfonyl chloride

The structural architecture of this compound includes a tetrahydroisoquinoline core substituted with chlorine atoms and a sulfonyl chloride group, which enhances its binding affinity to CCR2. Computational modeling studies highlight its interaction with the transmembrane helices of CCR2, particularly through hydrophobic pockets and hydrogen bonding with residues such as Ser101.

Development History and Background

This compound was developed by ChemoCentryx (acquired by Amgen in 2022) as part of efforts to target the CCL2-CCR2 axis in inflammatory and oncological diseases. Key milestones include:

Developmental Timeline

Year Phase Indication Outcome
2015 Phase Ib Pancreatic adenocarcinoma Initiation of combination therapy trials
2016–2017 Phase II Locally advanced pancreatic cancer Demonstrated 29% 18-month survival rate
2020 Preclinical Glioblastoma Showed reduced myeloid-derived suppressor cells
2022 Discontinued Diabetic nephropathies Termination due to strategic prioritization

In pancreatic cancer trials, this compound combined with FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin) improved overall survival by reducing tumor-associated macrophages and enhancing effector T-cell activity. Preclinical studies in murine glioma models further validated its ability to cross the blood-brain barrier and synergize with anti-PD-1 therapies.

Significance in Chemokine Receptor Research

The CCL2-CCR2 axis plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumors. This compound’s mechanism involves:

  • Competitive Inhibition : Blocking CCL2 binding to CCR2, thereby preventing receptor activation.
  • Modulation of Immune Microenvironments : Reducing infiltration of immunosuppressive cells (e.g., M2 macrophages, regulatory T cells) while promoting cytotoxic T-cell activity.
  • Impact on Metastasis : Inhibition of CCR2-mediated signaling impedes angiogenesis and tumor cell migration in pancreatic and breast cancer models.

In murine studies, this compound decreased Ly6C⁺ monocytes in tumors by 45–71% and increased their retention in bone marrow, underscoring its role in rebalancing immune responses. Clinical data also correlated baseline monocyte counts with survival outcomes, highlighting its potential as a predictive biomarker.

Position in CCR2 Antagonist Development Timeline

This compound represents a second-generation CCR2 inhibitor , distinguished by its oral bioavailability and enhanced receptor selectivity compared to earlier candidates like PF-04136309. Key advancements include:

Comparative Analysis of CCR2 Antagonists

Compound Selectivity Clinical Stage Key Differentiator
This compound CCR2-specific Phase II (discontinued) Oral administration; synergy with chemotherapy
PF-04136309 CCR2/CCR5 dual Phase I Limited efficacy due to off-target effects
BMS-813160 CCR2/CCR5 dual Phase II Focus on combination immunotherapy

This compound’s discontinuation in diabetic nephropathies refocused attention on its oncological applications, particularly in reshaping tumor microenvironments. Its legacy lies in validating CCR2 as a therapeutic target and informing the design of next-generation inhibitors with improved pharmacokinetic profiles.

Propriétés

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CCX872;  CCX-872;  CCX 872;  CCX-872-B;  CCX-872 B;  CCX-872B; 

Origine du produit

United States

Applications De Recherche Scientifique

Oncology Applications

1.1 Mechanism of Action

CCX872 inhibits CCR2, thereby preventing the recruitment of myeloid-derived suppressor cells (MDSCs) and other immune cells to tumor microenvironments. This action is particularly relevant in cancers such as pancreatic cancer, where MDSCs contribute to immune suppression and tumor progression.

1.2 Clinical Trials

  • Phase Ib Trial in Pancreatic Cancer : A significant study evaluated this compound in combination with FOLFIRINOX (a standard chemotherapy regimen) for patients with locally advanced or metastatic pancreatic cancer. The trial demonstrated an overall survival rate of 29% at 18 months, which is notably higher than the historical rate of 18.6% with FOLFIRINOX alone . The trial's design included pharmacokinetic and pharmacodynamic assessments, confirming that this compound effectively blocked CCR2 activity in treated patients .
  • Preclinical Studies : In rodent models, this compound has shown efficacy in reducing tumor growth by inhibiting the recruitment of MDSCs . The results from these studies support its use as a novel immunotherapeutic agent aimed at enhancing anti-tumor immunity.
Study TypePopulationTreatmentOutcome
Phase Ib Trial50 patients with pancreatic cancerThis compound + FOLFIRINOX29% overall survival at 18 months
Preclinical StudyRodent xenograft modelsThis compoundReduced tumor growth

Nephrology Applications

2.1 Treatment of Focal Segmental Glomerulosclerosis (FSGS)

This compound has been evaluated for its effects on renal diseases, particularly in models of FSGS. Research indicates that it significantly reduces urinary albumin-to-creatinine ratio (UACR), demonstrating rapid and sustained renal protection . The combination of this compound with renin-angiotensin-aldosterone system (RAAS) blockade showed superior efficacy compared to RAAS blockade alone.

Study TypeModelTreatmentKey Findings
Preclinical StudyAdriamycin-induced FSGSThis compoundMarked reduction in renal damage
Preclinical Study5/6 Nephrectomy modelThis compound + RAAS blockadeImproved renal function

Neuroinflammation Applications

3.1 Traumatic Brain Injury (TBI)

This compound has been investigated for its potential benefits in neuroinflammatory conditions following TBI. Studies have shown that it can reduce the accumulation of inflammatory macrophages in the brain, thereby mitigating neurotoxic effects and preserving cognitive function . This suggests a novel therapeutic window for treating neuroinflammation through CCR2 antagonism.

Study TypeModelTreatmentOutcome
Preclinical StudyTBI modelThis compoundReduced inflammatory macrophage accumulation

Analyse Des Réactions Chimiques

Mechanism of Action: CCR2 Binding and Selectivity

CCX872 antagonizes CCR2 by competitively inhibiting ligand binding. Key findings include:

  • Binding affinity : Blocks murine JE (CCL2) binding in WEHI-274 monocytes with an IC<sub>50</sub> of 270 nM .

  • Selectivity : No significant inhibition of 30+ other chemokine receptors (e.g., CCR1, CCR3, CXCR4) or complement receptors at concentrations ≤1 µM .

  • Structural basis : Molecular docking reveals interactions with transmembrane (TM) helices 1, 2, 3, and 7 of CCR2, leveraging hydrophobic pockets and hydrogen bonding to stabilize the inactive receptor conformation .

Pharmacokinetic Profile

Subcutaneous administration in mice achieves sustained therapeutic concentrations:

ParameterValue (90 mg/kg s.c.)
Plasma concentration~3.5 µM at 24 hrs
Trough levels (Day 3)3.5–4.1 µM
Terminal levels5.5–6.5 µM
Data from murine studies .

Adriamycin-Induced Nephropathy

  • Urinary albumin/creatinine ratio (UACR) reduction :

    • Week 1 : 65.45 ± 30.50 mg/mg (vs. 150.1 ± 36.07 mg/mg vehicle) .

    • Week 3 : 72% reduction (24.00 ± 7.65 mg/mg vs. 73.36 ± 11.62 mg/mg vehicle) .

  • Synergy with RAAS blockade : Combined therapy reduced UACR to 2.90 ± 0.95 mg/mg (vs. 73.36 ± 11.62 mg/mg vehicle) .

Cancer Immunomodulation

  • Myeloid-derived suppressor cell (MDSC) inhibition :

    • Reduced CCR2<sup>+</sup>/CX3CR1<sup>−</sup> tumor-infiltrating cells by 45% in glioblastoma models .

    • Decreased CD45<sup>hi</sup>/CD11b<sup>+</sup>/Ly6C<sup>hi</sup> populations in KR158 tumors (P = 0.004) .

Comparative Efficacy with Other CCR2 Antagonists

ParameterThis compoundCenicrivirocBMS-813160
CCR2 IC<sub>50</sub>0.5 nM (human)Dual CCR2/51.2 nM
SelectivityCCR2-onlyCCR2/CCR5CCR2-only
Clinical PhasePreclinicalPhase IIPhase I/II
Data aggregated from .

Q & A

Q. What experimental models have been used to validate CCX872’s mechanism of action in reducing macrophage infiltration?

  • Methodological Answer : Preclinical studies in murine models of focal segmental glomerulosclerosis (FSGS) and traumatic brain injury (TBI) utilized flow cytometry to quantify Ly6C<sup>hi</sup> macrophage populations. In FSGS, this compound reduced macrophage infiltration by 46–57% at 30–100 mg/kg doses, while in TBI models, it decreased Ly6C<sup>hi</sup> cells by 56–71%, demonstrating dose-dependent efficacy . Key controls included vehicle-treated and RAAS blocker comparison groups to isolate CCR2-specific effects .

Q. How does this compound modulate the tumor microenvironment in pancreatic cancer?

  • Methodological Answer : In phase Ib trials, this compound was combined with FOLFIRINOX chemotherapy in advanced pancreatic cancer patients. Researchers monitored survival rates and immune cell dynamics, revealing an 18-month overall survival rate of 29% vs. 18.2% with FOLFIRINOX alone. Mechanistically, this compound inhibits CCR2-mediated recruitment of immunosuppressive myeloid cells, enhancing antitumor immunity .

Q. What are the standard protocols for assessing this compound’s neuroprotective effects in TBI studies?

  • Methodological Answer : Studies in hCCR2 knock-in mice administered this compound (30–100 mg/kg) 2 hours post-injury. Outcomes included flow cytometry analysis of CD45<sup>hi</sup>CD11b<sup>+</sup> macrophages in ipsilateral brain tissue and cognitive behavioral tests (e.g., radial arm water maze) at 28 days post-TBI. This compound reduced type I interferon responses (e.g., Irf7 downregulation) and improved neuroprotection .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s efficacy in HER2/neu-driven mammary carcinoma vs. pancreatic cancer?

  • Methodological Answer : In mammary carcinoma models, this compound reduced tumor volume but did not extend survival, contrasting with pancreatic cancer survival benefits. To address this, researchers should compare tumor microenvironments (e.g., CCR2/CCL2 axis dominance, myeloid-derived suppressor cell [MDSC] infiltration) and conduct transcriptomic profiling of CCR2<sup>-/-</sup> monocytes to identify compensatory pathways .

Q. What experimental design principles optimize this compound combination therapies with immune checkpoint inhibitors?

  • Methodological Answer : Preclinical studies pairing this compound with anti-PD-1 agents require staggered dosing to avoid overlapping toxicity. For example, administer this compound first to deplete immunosuppressive CCR2<sup>+</sup> cells, followed by anti-PD-1 to enhance T-cell activation. Metrics should include tumor-infiltrating lymphocyte (TIL) counts and multiplex cytokine analysis .

Q. How should dosing regimens be adjusted for this compound in chronic inflammatory vs. acute injury models?

  • Methodological Answer : In pancreatic cancer (chronic), daily this compound dosing over 12 weeks maintained therapeutic levels, while TBI models used acute post-injury administration. Pharmacokinetic studies in non-human primates recommend monitoring plasma concentrations and liver enzyme profiles to balance efficacy and toxicity .

Q. What analytical frameworks best quantify this compound’s impact on MDSC dynamics?

  • Methodological Answer : Single-cell RNA sequencing of CCR2<sup>+</sup> myeloid cells in tumor tissue can identify subtype-specific responses. In pancreatic cancer, prioritize CD11b<sup>+</sup>Gr1<sup>+</sup> MDSCs, while in neuroinflammation, focus on CX3CR1<sup>+</sup> microglia. Pair with global sensitivity analysis to rank CCR2 inhibition vs. MDSC functional blockade as therapeutic targets .

Q. How can translational challenges in applying murine this compound data to human trials be addressed?

  • Methodological Answer : Use hCCR2 knock-in mice to approximate human CCR2 biology. Validate findings with ex vivo human PBMC assays measuring CCR2 internalization post-CCX872 treatment. In clinical trials, incorporate biomarker panels (e.g., plasma CCL2 levels, PBMC CCR2 expression) to correlate drug activity with patient outcomes .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing this compound’s survival benefits in heterogeneous patient cohorts?

  • Methodological Answer : Use Cox proportional hazards models with stratification by metastasis status (e.g., 76% metastatic pancreatic cancer in phase Ib trials). For preclinical survival data, apply log-rank (Mantel-Cox) tests and Kaplan-Meier curves with Bonferroni correction for multiple comparisons .

Q. How should researchers interpret conflicting data on this compound’s role in tumor growth vs. survival?

  • Methodological Answer : Conduct meta-analyses of tumor volume and survival datasets to identify confounding variables (e.g., MDSC plasticity, compensatory CCR5 signaling). In mammary carcinoma, perform lineage tracing of CCR2<sup>+</sup> cells to clarify paradoxical pro-tumor effects observed in genetic knockout models .

Experimental Replication & Transparency

Q. What minimal dataset details are required to replicate this compound studies in academic labs?

  • Methodological Answer : Publish raw flow cytometry files (FCS format), dosing schedules, and animal husbandry conditions (e.g., TBI impact velocity). For clinical data, share deidentified patient-level survival metrics and adverse event logs per CONSORT guidelines .

Q. How can researchers validate this compound’s specificity for CCR2 in vitro?

  • Methodological Answer : Use competitive binding assays with fluorescently labeled CCL2 and CCR2-transfected HEK293 cells. Confirm specificity via CRISPR-Cas9 CCR2 knockout controls and off-target screening against CCR5 and CXCR4 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.